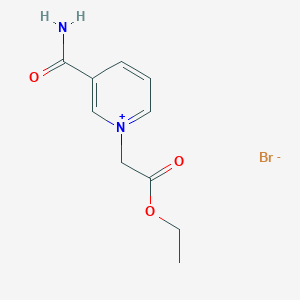![molecular formula C9H17NO2S2 B14300780 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate CAS No. 112831-21-7](/img/structure/B14300780.png)
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C9H17NO2S2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate typically involves the reaction of diethylcarbamothioyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Diethylcarbamothioyl chloride+Ethyl acetateBase2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylcarbamothioyl alcohol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Diethylcarbamothioyl alcohol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted thioesters.
科学研究应用
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioester derivatives.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms involving thioesters.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate involves its interaction with biological molecules through its thioester group. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the thioester group.
Diethylcarbamothioyl chloride: A precursor in the synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate.
Thioacetic acid: Another thioester with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of ester and thioester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
属性
CAS 编号 |
112831-21-7 |
|---|---|
分子式 |
C9H17NO2S2 |
分子量 |
235.4 g/mol |
IUPAC 名称 |
2-(diethylcarbamothioylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-4-10(5-2)9(13)14-7-6-12-8(3)11/h4-7H2,1-3H3 |
InChI 键 |
OCBUAQCCIGFANE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


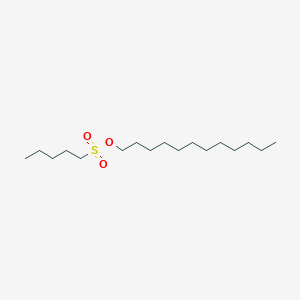
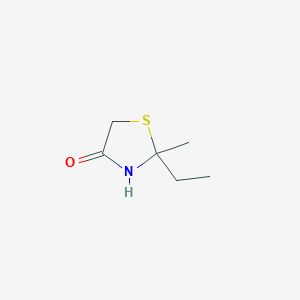

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
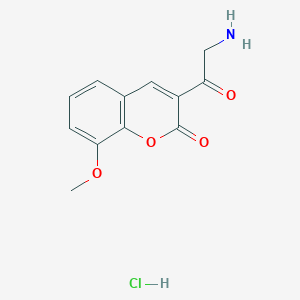
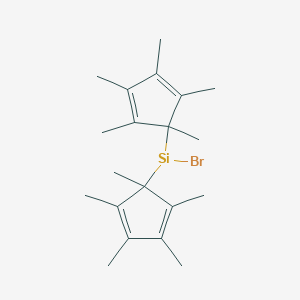
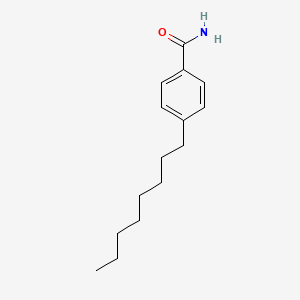

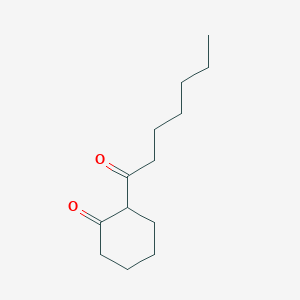
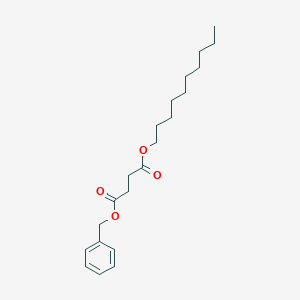
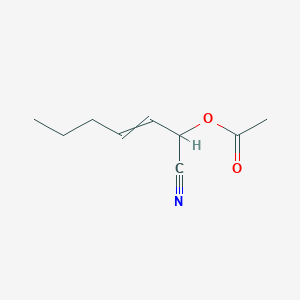
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
